REACTION_CXSMILES
|
[C:1](Cl)(=O)[C:2](Cl)=O.CN(C)C=O.[Br:12][C:13]1[CH:21]=[CH:20][C:19]([I:22])=[CH:18][C:14]=1[C:15]([OH:17])=O>ClCCl>[Br:12][C:13]1[CH:21]=[CH:20][C:19]([I:22])=[CH:18][C:14]=1[C:15]([C:13]1[CH:21]=[CH:20][C:19]([CH2:1][CH3:2])=[CH:18][CH:14]=1)=[O:17]
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)O)C=C(C=C1)I
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 14 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
separated from all volatile constituents in a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in dichloromethane (50 mL)
|
Type
|
TEMPERATURE
|
Details
|
ethyl-benzene (23 mL) and the resultant solution is cooled to −5° C
|
Type
|
ADDITION
|
Details
|
Then aluminum trichloride (12.5 g) is added batchwise so that the temperature
|
Type
|
CUSTOM
|
Details
|
maintains below 10° C
|
Type
|
TEMPERATURE
|
Details
|
The solution is warmed slowly to room temperature
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The solution is poured
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with hydrochloric acid (1 mol/l), sodium hydroxide solution (1 mol/l) and with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |